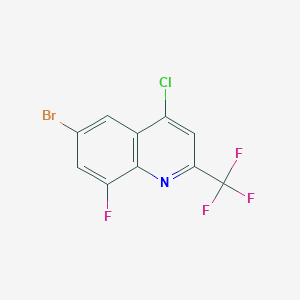
6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline
Übersicht
Beschreibung
6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H3BrClF4N and its molecular weight is 328.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline, a member of the quinoline family, exhibits significant biological activity that has garnered interest in various fields, including medicinal chemistry and drug discovery. This compound's unique structure, characterized by multiple halogen substituents, enhances its reactivity and potential therapeutic applications.
- Molecular Formula : C10H4BrClF3N
- Molecular Weight : 274.52 g/mol
- CAS Number : 1065093-30-2
Quinoline derivatives, including this compound, are known to interact with biological targets through various mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access.
- Receptor Binding : It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Studies have explored the antimicrobial potential of quinoline derivatives. The presence of halogen atoms enhances their interaction with microbial targets, leading to increased efficacy against various pathogens. For instance, derivatives similar to this compound have been investigated for their ability to inhibit bacterial growth.
Antiviral Activity
The compound has also been evaluated for antiviral properties. Its structural features allow it to interfere with viral replication processes, making it a candidate for further investigation in antiviral drug development.
Anti-cancer Activity
Recent studies have highlighted the cytotoxic effects of quinoline derivatives on cancer cell lines. For example, compounds with similar structures have shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and other tumor types. The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression .
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its chemical structure:
- Absorption : The presence of trifluoromethyl groups may enhance lipophilicity, potentially improving absorption rates.
- Distribution : Its ability to bind to proteins can affect its distribution within biological systems.
- Metabolism and Excretion : Understanding the metabolic pathways is crucial for predicting the compound's efficacy and safety profile in clinical settings.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The bromine (position 6) and chlorine (position 4) atoms serve as prime sites for nucleophilic substitution. Fluorine at position 8 exhibits lower reactivity due to its strong C-F bond.
The trifluoromethyl group enhances electrophilicity at position 2, but its steric bulk limits accessibility for direct substitution.
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings exploit the bromine atom’s reactivity:
Table 1: Representative Coupling Reactions
Position 6 bromine shows higher coupling efficiency compared to position 4 chlorine due to reduced steric hindrance.
Halogen Exchange Reactions
The compound undergoes halogen exchange under controlled conditions:
-
Fluorination : AgF or KF in DMF at 150°C replaces chlorine at position 4 with fluorine .
-
Iodination : NIS (N-iodosuccinimide) in CHCl₃ selectively substitutes bromine at position 6 .
Radical Reactions
Photoredox catalysis enables radical-based functionalization:
| Radical Source | Catalyst | Outcome |
|---|---|---|
| Trifluoromethyl iodide | Ru(bpy)₃(PF₆)₂, blue LED | Trifluoromethylation at position 3 . |
Stability Under Oxidative/Reductive Conditions
Eigenschaften
IUPAC Name |
6-bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrClF4N/c11-4-1-5-6(12)3-8(10(14,15)16)17-9(5)7(13)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBCVGVZBRRHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=N2)C(F)(F)F)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















